Coenzyme A persulfide

Übersicht

Beschreibung

Coenzym A-Persulfid ist ein Derivat von Coenzym A, einem wichtigen Cofaktor in zahlreichen biochemischen Reaktionen. Coenzym A-Persulfid ist durch das Vorhandensein einer Persulfidgruppe gekennzeichnet, bei der ein Schwefelatom an ein anderes Schwefelatom gebunden ist. Diese Verbindung spielt eine bedeutende Rolle in verschiedenen Stoffwechselwegen und ist an der Regulation des zellulären Redoxzustands und an Signalprozessen beteiligt .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Coenzym A-Persulfid kann durch enzymatische Reaktionen synthetisiert werden, an denen Coenzym A und Schwefelspender beteiligt sind. Eine gängige Methode beinhaltet die Verwendung von Sulfid-Chinon-Oxidoreduktase, die die Übertragung von Schwefel von Sulfid auf Coenzym A katalysiert und so Coenzym A-Persulfid bildet . Die Reaktionsbedingungen umfassen typischerweise eine gepufferte wässrige Lösung mit einem pH-Wert von 7,0 bis 8,0 und eine Temperatur von etwa 37 °C.

Industrielle Produktionsmethoden: Die industrielle Produktion von Coenzym A-Persulfid ist aufgrund seiner speziellen Anwendungen und der Komplexität seiner Synthese nicht weit verbreitet. Die oben erwähnte enzymatische Synthesemethode kann für die Produktion im Labormaßstab hochskaliert werden. Der Prozess beinhaltet die Verwendung rekombinanter Enzyme und kontrollierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Coenzym A-Persulfid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Coenzym A-Persulfid kann oxidiert werden, um Disulfide oder andere schwefelhaltige Verbindungen zu bilden.

Reduktion: Es kann zurück zu Coenzym A und Schwefelwasserstoff reduziert werden.

Substitution: Die Persulfidgruppe kann durch andere Nukleophile substituiert werden, was zur Bildung verschiedener schwefelhaltiger Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und molekularer Sauerstoff.

Reduktion: Als Reduktionsmittel werden Dithiothreitol oder Tris(2-carboxyethyl)phosphin verwendet.

Substitution: Nukleophile wie Thiole oder Amine können unter milden Bedingungen (pH 7,0-8,0, 25-37 °C) mit Coenzym A-Persulfid reagieren.

Hauptprodukte:

Oxidation: Disulfide und Sulfoxide.

Reduktion: Coenzym A und Schwefelwasserstoff.

Substitution: Verschiedene schwefelhaltige Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties and Mechanisms

CoA-persulfide is formed through the modification of coenzyme A by sulfide, resulting in a persulfide bond. This compound is known to participate in various biochemical reactions, particularly in the context of redox biology. The following key properties and mechanisms have been identified:

- Antioxidant Activity : CoA-persulfide acts as a potent antioxidant, capable of neutralizing reactive oxygen species and protecting cells from oxidative stress. This property is crucial for maintaining cellular health and preventing damage related to aging and disease .

- Redox Signaling : It plays a significant role in redox signaling pathways, influencing processes such as inflammation, cell death, and energy metabolism. The ability of persulfides to modulate redox states makes them important players in cellular signaling networks .

- Protein Modification : CoA-persulfide can modify cysteine residues on proteins, leading to the formation of protein persulfides. This post-translational modification can alter protein function and stability, impacting a wide range of biological activities .

Metabolic Pathways Involvement

CoA-persulfide is involved in several metabolic pathways, particularly those related to sulfur metabolism:

- Sulfide Clearance : Research indicates that CoA-persulfide may prioritize sulfide oxidation over butyrate oxidation, suggesting a regulatory role in sulfur metabolism. This prioritization could be vital for maintaining homeostasis in sulfur levels within cells .

- Substrate for Enzymatic Reactions : CoA-persulfide has been identified as a substrate for various enzymes, including sulfide quinone oxidoreductase (SQR) and persulfide dioxygenase (ETHE1). These enzymes facilitate the conversion of CoA-persulfide into other biologically relevant sulfur species .

Therapeutic Applications

The therapeutic potential of CoA-persulfide is being actively explored in several areas:

- Cardiovascular Health : Due to its antioxidant properties, CoA-persulfide has been investigated for its potential to alleviate conditions such as chronic heart failure by reducing oxidative stress and improving cardiac function .

- Cancer Treatment : Case studies have shown that CoA-persulfide may induce apoptosis in cancer cells while sparing normal cells, indicating its potential as a selective therapeutic agent against tumors.

- Anti-inflammatory Effects : The compound has demonstrated efficacy in reducing inflammatory markers in various models, suggesting its use as an anti-inflammatory agent .

Case Studies and Experimental Findings

Several studies have provided insights into the applications of CoA-persulfide:

| Study | Objective | Findings |

|---|---|---|

| Akaike et al. (2023) | Investigate antioxidant properties | Demonstrated that CoA-persulfide effectively reduces oxidative stress markers in vitro. |

| Matsunaga et al. (2023) | Analyze metabolic pathways | Found that CoA-persulfide serves as a substrate for SQR, linking it to sulfide metabolism. |

| Research on Cancer Models | Evaluate anticancer effects | Reported significant apoptosis induction in breast cancer models treated with CoA-persulfide. |

Wirkmechanismus

Coenzyme A persulfide exerts its effects through several mechanisms:

Redox Regulation: It participates in redox reactions, helping to maintain cellular redox balance.

Sulfur Transfer: this compound acts as a sulfur donor in various biochemical reactions, facilitating the transfer of sulfur to other molecules.

Enzyme Inhibition: It can inhibit certain enzymes, such as short-chain acyl-CoA dehydrogenase, by forming persulfide bonds with active site cysteine residues.

Vergleich Mit ähnlichen Verbindungen

Coenzym A-Persulfid ist aufgrund seiner Persulfidgruppe einzigartig, die im Vergleich zu anderen Coenzym A-Derivaten besondere chemische Eigenschaften verleiht. Zu ähnlichen Verbindungen gehören:

Coenzym A: Die Stammverbindung ohne die Persulfidgruppe.

Acetyl-Coenzym A: Ein Derivat, das an Acetylübertragungsreaktionen beteiligt ist.

Succinyl-Coenzym A: Ein Derivat, das am Citratzyklus beteiligt ist.

Coenzym A-Persulfid zeichnet sich durch seine Rolle im Schwefeltransfer und in der Redoxregulation aus, was es zu einer wertvollen Verbindung für die Untersuchung der Schwefelbiochemie und die Entwicklung therapeutischer Strategien macht.

Biologische Aktivität

Coenzyme A persulfide (CoA-SSH) is an important reactive sulfur species that plays a significant role in various biological processes. Its biological activity is primarily linked to redox signaling, antioxidant properties, and metabolic regulation. This article explores the biochemical pathways involving CoA-SSH, its physiological functions, and relevant case studies that highlight its significance in cellular processes.

Overview of this compound

CoA-SSH is formed through the modification of Coenzyme A (CoA) by sulfide, resulting in a persulfide group. This compound has been shown to act as a potent inhibitor of certain enzymes, such as butyryl-CoA dehydrogenase, linking it to metabolic pathways involving butyrate and sulfide metabolism .

Biological Functions

1. Antioxidant Activity:

CoA-SSH exhibits strong antioxidant properties, which help eliminate reactive oxygen species (ROS) and protect cells from oxidative stress. Studies have demonstrated that persulfides can reduce cellular damage induced by oxidative agents like hydrogen peroxide (H₂O₂) .

2. Redox Signaling:

CoA-SSH participates in redox signaling by modifying cysteine residues in proteins through a process known as persulfidation. This modification can regulate various cellular functions, including enzyme activity and protein stability .

3. Metabolic Regulation:

CoA-SSH influences metabolic pathways by acting as a substrate for various enzymes involved in energy metabolism. It has been shown to impact the flux through fatty acid biosynthesis and acetyl-CoA synthesis pathways .

Case Study 1: Enzymatic Regulation

Research has identified that human sulfide quinone oxidoreductase (SQR) can convert CoA to CoA-SSH, indicating its role in regulating sulfide metabolism. The study highlighted that the presence of CoA-SSH could inhibit butyryl-CoA dehydrogenase, suggesting a regulatory mechanism linking sulfide and fatty acid metabolism .

Case Study 2: Cellular Protection

In a study involving Enterococcus faecalis, exogenous sulfide was found to enhance the abundance of enzymes responsible for CoA biosynthesis. This led to increased levels of CoA-SSH, which in turn affected the speciation of fatty acids and cellular concentrations of acetyl-CoA. The findings suggest that protein persulfidation may significantly influence metabolic pathways under oxidative stress conditions .

Data Table: Summary of Biological Activities

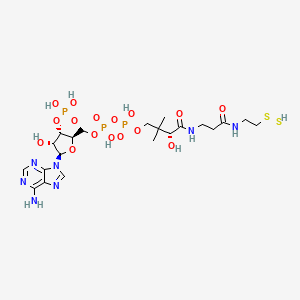

Eigenschaften

CAS-Nummer |

81918-99-2 |

|---|---|

Molekularformel |

C21H36N7O16P3S2 |

Molekulargewicht |

799.6 g/mol |

IUPAC-Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-[2-(disulfanyl)ethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] hydrogen phosphate |

InChI |

InChI=1S/C21H36N7O16P3S2/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-49-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/t11-,14-,15-,16+,20-/m1/s1 |

InChI-Schlüssel |

REVPHPVBPSIEKM-IBOSZNHHSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSS)O |

Isomerische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSS)O |

Kanonische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSS)O |

Key on ui other cas no. |

81918-99-2 |

Synonyme |

CoA persulfide coenzyme A persulfide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.